2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)9-8-10-6(3)11-12(8)7(4)13/h1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCUSROEREQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202432 | |
| Record name | 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879624-34-7 | |
| Record name | 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879624-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Cyclocondensation Reactions
A common method involves the reaction of β-ketoesters with aminopyrazoles or related nucleophiles under heat or catalytic conditions . For example, pyrazolo[1,5-a]pyrimidin-7-ones are synthesized via cyclocondensation of β-ketoesters (5 ) with aminopyrazoles (6 ) (Scheme 1 in ). This reaction likely proceeds through enamine formation and subsequent cyclization to form the fused bicyclic structure.
For the triazolo analog, a similar approach could involve reacting a β-ketoester with a 3-amino-1,2,4-triazole derivative, though specific conditions (e.g., solvent, catalyst) remain undefined.
Trifluoromethylation
Trifluoromethylated derivatives (e.g., P7 in ) are synthesized via light-promoted reactions with trifluoromethyl iodide (CF₃I) in the presence of Cs₂CO₃. This method introduces a trifluoromethyl group at specific positions, enhancing lipophilicity and biological activity.
Reaction Conditions :
Functionalization via Cross-Coupling
Pyrazolo[1,5-a]pyrimidines with alkyne substituents (e.g., 28a–t ) undergo Pd-catalyzed C–C cross-coupling reactions to introduce aryl or alkenyl groups . While not directly applied to the triazolo derivative, such methods could enable structural diversification.
Reaction Conditions :
Structural Modifications and Reactivity
The triazolo core’s reactivity is influenced by its electron-deficient nature and methyl group positioning:
Tautomerism
Pyrazolo[1,5-a]pyrimidin-7-ones exhibit tautomerism between keto-enol forms . For the triazolo derivative, similar tautomerism may occur, with the tautomer stabilized by the triazole ring’s electron-withdrawing effect.
Substitution Patterns
Methyl groups at positions 2, 5, and 6 likely influence:
Scientific Research Applications
Scientific Research Applications
While research on this specific compound is limited, triazolopyrimidine derivatives, in general, exhibit various mechanisms depending on their structure. Some derivatives may target specific enzymes or receptors in biological systems, while others might disrupt cellular processes. Research indicates that 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits significant biological activity and has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation, and it also shows promise in antimicrobial and anti-inflammatory applications.
Biological Targets and Interactions
Interaction studies have shown that this compound can bind effectively with several biological targets. Its ability to act as a selective kinase inhibitor further distinguishes it from other heterocycles.
Physicochemical Properties
- Boiling Point: 261.0±23.0 °C (Predicted)
- Density: 1.43±0.1 g/cm3 (Predicted)
- Acid Dissociation Constant (pKa): -1.36±0.60 (Predicted)
Potential Applications
The unique properties of this compound allow for various applications:
- Anticancer Agent: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Applications It shows promise in antimicrobial applications.
- Anti-inflammatory Applications It demonstrates potential in anti-inflammatory applications.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 2-amino-4H-pyrido[3',2':4,5]thieno[3,2-d] benzothiazole | Contains a thieno ring; potential antitumor activity |
| Pyrazolo[3',4':3,4]pyrimidine | Known for its anti-inflammatory properties |
| 1H-pyrazolo[3',4':4]pyrimidine derivatives | Exhibits diverse pharmacological activities |
Latest Research
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In the case of its use as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This leads to the disruption of the cell cycle and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole-pyrimidine fusion but different substitution patterns.
Uniqueness
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound in cancer research .
Biological Activity
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS Number: 879624-34-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- Structure : The compound features a triazole-pyrimidine core which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Antimicrobial | |
| Triazole derivatives | Broad-spectrum activity |
These findings suggest that the triazole moiety may contribute to antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes:
| Compound | IC50 (µM) | Activity | Reference |
|---|---|---|---|
| Pyrazole derivatives | 25 - 50 | Anti-inflammatory | |
| Triazole derivatives | Variable | Anti-inflammatory effects |
The anti-inflammatory mechanisms generally involve the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways.
Anticancer Activity
Emerging research highlights the anticancer properties of triazolo-pyrimidine compounds. The following table summarizes findings related to the cytotoxic effects of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Similar triazoles | MCF7 (breast cancer) | 10 - 30 | |
| Triazolo[1,5-a]pyrimidine derivatives | A549 (lung cancer) | 20 - 40 |
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
A case study involving a derivative of the triazolo-pyrimidine scaffold demonstrated significant cytotoxicity against several cancer cell lines. The study reported an IC50 value of approximately 15 µM against the MCF7 cell line and highlighted the compound's ability to induce apoptosis through caspase activation.
Q & A
Basic: What are the standard synthetic routes for 2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The synthesis typically involves cyclocondensation reactions. One common method uses triazole precursors with aldehydes or orthoesters in solvents like DMF, catalyzed by agents such as diethyl azodicarboxylate (DEAD) to form the fused triazolopyrimidine core . Alternative protocols employ molten-state TMDP (trimethylenedipiperidine) or ethanol/water solvent systems, though TMDP’s high toxicity necessitates careful handling and waste management .
Advanced: How can regiochemical ambiguity in substitution patterns be resolved during synthesis?
Regiochemical challenges arise due to the compound’s fused heterocyclic system. Isotopic labeling (e.g., 15N) combined with NMR analysis of JHN and JCN couplings allows precise determination of substitution sites. This method is critical for distinguishing regioisomers, particularly when synthesizing derivatives with multiple reactive positions .
Basic: What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : To identify methyl group positions and confirm ring substitution.
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in co-crystal studies with phenanthrolinium perchlorate .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Advanced: How can computational methods predict the compound’s suitability for energetic materials?
Density functional theory (DFT) calculates heats of formation (HOF), which correlate with detonation velocity and pressure. Group contribution methods or atom-equivalent schemes are applied to derivatives (e.g., nitro- or trifluoromethyl-substituted analogs) to assess stability and energy content, bypassing hazardous experimental HOF measurements .
Basic: What biological activities are associated with triazolopyrimidinone derivatives?
These compounds exhibit diverse bioactivities, including anti-epileptic effects via GABAA receptor modulation and kinase inhibition (e.g., EGFR). The pyrimidin-7-one core is often essential for activity, as shown in SAR studies where its removal abolished anti-seizure efficacy in neuronal models .
Advanced: How can molecular docking optimize triazolopyrimidinone-based drug candidates?
Autodock Vina or similar tools simulate ligand-receptor interactions. For anti-epileptic derivatives, docking into GABAA’s benzodiazepine-binding site (PDB: 6HUP) identifies critical hydrogen bonds with α1-subunit residues (e.g., Asn60, Tyr159). Binding energy scores (ΔG < −9 kcal/mol) correlate with experimental IC50 values .
Basic: What are the safety considerations when handling synthetic intermediates like TMDP?
TMDP is highly toxic and regulated due to its potential misuse in illicit drug synthesis. Alternatives include piperidine-free protocols or ethanol/water solvent systems. Waste must be neutralized with dilute acetic acid and stored separately for professional disposal .
Advanced: How does fluorine substitution alter the compound’s physicochemical properties?
Introducing trifluoromethyl groups increases electronegativity and thermal stability, making derivatives viable as high-energy density materials (HEDMs). Computational studies show fluorine’s electron-withdrawing effects enhance oxygen balance and detonation performance (e.g., 5,7-bis(trifluoromethyl) derivatives) .
Basic: How is the compound’s purity assessed post-synthesis?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves impurities. Purity >95% is required for pharmacological assays .
Advanced: What strategies address low yields in triazolopyrimidinone cyclization?
Optimize reaction conditions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
